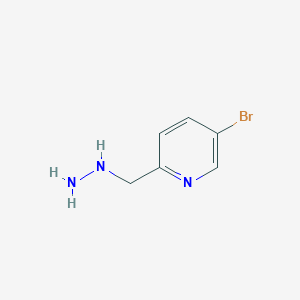
5-Bromo-2-(hydrazinylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(hydrazinylmethyl)pyridine: is an organic compound with the molecular formula C6H7BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydrazinylmethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydrazinylmethyl)pyridine typically involves the bromination of 2-(hydrazinylmethyl)pyridine. One common method is to react 2-(hydrazinylmethyl)pyridine with bromine in an appropriate solvent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(hydrazinylmethyl)pyridine can undergo oxidation reactions, where the hydrazinyl group is oxidized to form various products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often used in substitution reactions like the Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atom can be replaced with various aryl or alkyl groups to form new compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-(hydrazinylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on various biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-(hydrazinylmethyl)pyridine exerts its effects depends on the specific applicationThese interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby modulating biological pathways .
Comparison with Similar Compounds
5-Bromo-2-hydrazinopyridine: Similar in structure but lacks the methyl group on the hydrazine moiety.
2-Bromo-5-methylpyridine: Similar in structure but lacks the hydrazinyl group.
Uniqueness: 5-Bromo-2-(hydrazinylmethyl)pyridine is unique due to the presence of both bromine and hydrazinylmethyl groups. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-2-6(4-10-8)9-3-5/h1-3,10H,4,8H2 |
InChI Key |
MIVXLSVOKGFSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















